5-Acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one
Description
5-Acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one is a heterocyclic compound featuring an oxazolone core substituted with a 4-fluorophenyl group at position 2, a methyl group at position 5, and an acetyl group at position 3. Oxazolones are five-membered lactams known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The 4-fluorophenyl moiety enhances lipophilicity and metabolic stability, while the acetyl group may influence electronic properties and binding interactions in biological systems .
Properties
CAS No. |
18354-42-2 |
|---|---|
Molecular Formula |
C12H10FNO3 |
Molecular Weight |
235.21 g/mol |
IUPAC Name |
5-acetyl-2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-one |
InChI |
InChI=1S/C12H10FNO3/c1-7(15)12(2)11(16)14-10(17-12)8-3-5-9(13)6-4-8/h3-6H,1-2H3 |
InChI Key |
XLKISOUYGGAVEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(C(=O)N=C(O1)C2=CC=C(C=C2)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization with hydroxylamine hydrochloride to form the oxazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring, enhancing their chemical and biological properties .
Scientific Research Applications
5-Acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Analogues in the Oxazolone Class
A. CHEMBL1972440 (4-[(4-fluorophenyl)methylene]-2-phenyloxazol-5(4H)-one)
- Structural Similarity : Shares 76.19% similarity with the target compound, differing in the substituent at position 4 (methylene group vs. acetyl-methyl group) .
- Biological Activity : Tested in the NCI60 cell assay, this compound and analogs (3a–d) exhibited comparable pIC50 values, indicating similar antiproliferative potency .
B. 4-[(3-Fluorophenyl)methylene]-2-phenyloxazol-5(4H)-one
- Key Difference : Fluorine substitution at the meta position (3-fluorophenyl) instead of para (4-fluorophenyl).
Pyrano-Pyrazole Derivatives with 4-Fluorophenyl Substituents
Compounds 5f–5i (e.g., 5-(4-fluorophenyl)-4-(3,4,5-trimethoxyphenol)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-6-amine) feature a pyrano-pyrazole core instead of oxazolone.
Thiazole-Based Analogues
5-Acetyl-2-[(4-fluorophenyl)amino]-1,3-thiazole
- Core Structure : Replaces oxazolone with a thiazole ring.
- Properties : The thiazole ring increases aromaticity and may enhance thermal stability. The acetyl group at position 5 mirrors the target compound’s substitution pattern.
- Activity : Reported melting point (217–219°C) suggests higher crystallinity compared to oxazolones .
Data Table: Key Properties and Activities
Research Findings and Implications
- Structural-Activity Relationships (SAR) :
- Synthetic Flexibility : The oxazolone core allows versatile functionalization, enabling optimization of pharmacokinetic properties.
Biological Activity
5-Acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one (CAS No. 18354-42-2) is a synthetic organic compound belonging to the oxazole class. Its unique structure, characterized by an acetyl group and a 4-fluorophenyl substituent, has attracted attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₀FNO₃
- Molecular Weight : 235.21 g/mol
- Density : 1.29 g/cm³
- Boiling Point : 317.8ºC
- LogP : 0.91240
These properties suggest that the compound has favorable characteristics for biological interactions, including enhanced lipophilicity due to the fluorine atom, which can influence its absorption and distribution in biological systems.
Anti-inflammatory and Analgesic Properties
Preliminary studies indicate that 5-acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one exhibits significant anti-inflammatory and analgesic properties. These effects may be attributed to its ability to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).
In vitro assays have shown that this compound can reduce the production of pro-inflammatory cytokines, suggesting a mechanism that involves modulation of the immune response. The following table summarizes key findings related to its anti-inflammatory activity:
| Study Type | Findings |
|---|---|
| In vitro assays | Inhibition of COX and LOX activities |
| Cytokine assays | Reduced levels of TNF-α and IL-6 |
| Pain models | Significant reduction in pain response in animal models |
The mechanisms underlying the biological activity of 5-acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one involve several pathways:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammation.
- Cytokine Modulation : It downregulates pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
- Interaction with Receptors : The structural features allow it to bind effectively to various biological targets, enhancing its therapeutic potential.
Case Studies
Recent research has explored the pharmacological applications of 5-acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one in various disease models:
- Arthritis Models : In animal studies simulating arthritis, administration of this compound resulted in reduced joint swelling and pain, indicating its potential as a treatment for chronic inflammatory conditions.
- Cancer Research : Preliminary findings suggest that this compound may also exhibit anticancer properties by inhibiting tumor growth in specific cancer cell lines through apoptosis induction.
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the unique biological activity of 5-acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-Acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one | Contains fluorine; potential anti-inflammatory | Significant |
| 5-Acetyl-2-(phenyl)oxazol-4(5H)-one | No fluorine; similar structure | Moderate |
| 6-Acetyl-2-(4-chlorophenyl)oxazol-4(5H)-one | Chloro substitution; different properties | Variable |
| 2-Methyl-5-acetyloxazole | Simpler structure; lacks phenolic substitution | Limited |
This table illustrates how the presence of a fluorine atom in the phenyl ring enhances the biological activity compared to other related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
